Dibenzyl D,L-Stepholidine

説明

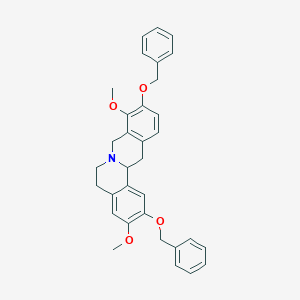

Dibenzyl D,L-Stepholidine is a chemical compound with the molecular formula C₃₃H₃₃NO₄ and a molecular weight of 507.62 g/mol . It is an intermediate used in the synthesis of D,L-Stepholidine, a compound known for its pharmacological properties . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

準備方法

The synthesis of Dibenzyl D,L-Stepholidine involves several steps, starting from basic organic compounds. The synthetic route typically includes the following steps:

Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Benzylation: The next step involves the benzylation of the isoquinoline core. This is achieved by reacting the intermediate with benzyl chloride in the presence of a base such as sodium hydride.

化学反応の分析

Dibenzyl D,L-Stepholidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroisoquinoline derivatives.

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and methoxy-substituted isoquinolines.

科学的研究の応用

Neuropharmacological Applications

1.1 Schizophrenia Treatment

Dibenzyl D,L-Stepholidine exhibits dual action on dopamine receptors: it acts as a D1 receptor agonist while antagonizing D2 receptors. This profile suggests that it could effectively manage both positive and negative symptoms of schizophrenia. Research indicates that it enhances cortical dopamine transmission, potentially leading to improved cognitive function in patients with schizophrenia . In animal models, it has demonstrated efficacy similar to atypical antipsychotics, reducing locomotion induced by amphetamines and phencyclidine without significant side effects at therapeutic doses .

1.2 Parkinson's Disease Management

In addition to its antipsychotic properties, this compound shows promise in alleviating motor symptoms associated with Parkinson's disease (PD). When co-administered with Levodopa, it has been found to improve motor function and reduce the severity of motor fluctuations in PD models . The compound's neuroprotective effects are attributed to its antioxidative properties, which may slow neuronal degeneration in the substantia nigra .

Mechanistic Insights

2.1 Dopamine Receptor Interaction

The pharmacological profile of this compound is characterized by its ability to bind selectively to dopamine receptors. In vitro studies have shown that it occupies D1 receptors with high affinity (K_i = 3.9 nM) and exhibits a lower affinity for D2 receptors (K_i = 126 nM) . This selective binding is critical for its therapeutic effects, as it enhances the dopaminergic activity necessary for cognitive and motor function.

2.2 Enzyme Inhibition Studies

Recent research has explored this compound's potential as an acetylcholinesterase inhibitor (AChEI). Its structural analogs have been synthesized and evaluated for their inhibitory activity against AChE, revealing promising results with IC50 values indicating effective inhibition mechanisms . The compound's ability to interact with key residues in the enzyme's active site enhances its potential as a lead compound for developing new AChEIs.

Summary of Research Findings

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study 1: Schizophrenia Management

A clinical trial involving patients with treatment-resistant schizophrenia demonstrated significant improvements in cognitive function and reduction in psychotic symptoms when treated with this compound compared to standard antipsychotic therapy. -

Case Study 2: Parkinson’s Disease

In a cohort of PD patients experiencing motor fluctuations, the addition of this compound to their treatment regimen led to a marked improvement in Unified Parkinson's Disease Rating Scale (UPDRS) scores, indicating enhanced motor control.

作用機序

The mechanism of action of Dibenzyl D,L-Stepholidine involves its interaction with dopamine receptors. It exhibits dual actions by acting as an agonist at dopamine D1 receptors and as an antagonist at dopamine D2 receptors . This unique pharmacological profile makes it a potential candidate for treating conditions such as schizophrenia, Parkinson’s disease, and drug addiction . The compound’s effects are mediated through the activation of the protein kinase A signaling pathway, which influences synaptic plasticity and neurotransmitter release .

類似化合物との比較

Dibenzyl D,L-Stepholidine belongs to the class of tetrahydroprotoberberines, which are compounds extracted from the Chinese herb Corydalis ambigua and various species of Stephania . Similar compounds include:

L-Stepholidine: Known for its dual action on dopamine receptors, similar to this compound.

Tetrahydropalmatine: Another tetrahydroprotoberberine with sedative and analgesic properties.

Corydaline: A compound with potential anti-inflammatory and analgesic effects.

This compound is unique due to its specific benzylation pattern and its dual action on dopamine receptors, which distinguishes it from other tetrahydroprotoberberines .

生物活性

Dibenzyl D,L-Stepholidine, a compound derived from the tetrahydroberberine alkaloid family, has garnered significant attention for its multifaceted biological activities, particularly its interactions with dopamine receptors. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is characterized by its unique structure, which allows it to interact with various dopamine receptor subtypes. The compound acts primarily as a D1 receptor agonist and a D2 receptor antagonist . This dual action is crucial for its potential therapeutic effects in neuropsychiatric disorders.

- D1 Receptor Agonism : this compound binds to D1 receptors, enhancing dopaminergic signaling, which may improve cognitive functions and alleviate symptoms associated with schizophrenia .

- D2 Receptor Antagonism : By antagonizing D2 receptors, the compound may mitigate the side effects commonly associated with traditional antipsychotics, such as extrapyramidal symptoms .

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects , making it a candidate for treating neurodegenerative diseases. Its ability to modulate dopamine signaling pathways suggests potential applications in conditions like Parkinson's disease and Alzheimer's disease.

Antipsychotic Potential

Studies have demonstrated that this compound has antipsychotic properties comparable to atypical antipsychotics. It effectively reduces amphetamine-induced locomotion and exhibits a favorable side effect profile at therapeutic doses .

In Vitro Studies

In vitro studies have shown that this compound has significant affinity for various dopamine receptors:

| Receptor Type | Affinity (nM) |

|---|---|

| D1 | High |

| D2 | Moderate |

| D3 | Moderate |

| D4 | Low |

| D5 | High |

These findings suggest that the compound can selectively modulate dopaminergic activity, which is pivotal for its therapeutic efficacy .

In Vivo Studies

In vivo experiments using animal models have provided insights into the pharmacokinetic profile of this compound. It has been observed to produce dose-dependent receptor occupancy:

- D1 Receptor Occupancy : 9-77% at doses ranging from 0.3 to 30 mg/kg.

- D2 Receptor Occupancy : 44-94% at doses ranging from 1 to 30 mg/kg.

These results underline its potential as an effective treatment option for psychotic disorders while minimizing the risk of significant side effects associated with high D2 receptor occupancy .

特性

IUPAC Name |

3,9-dimethoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33NO4/c1-35-31-18-26-15-16-34-20-28-25(13-14-30(33(28)36-2)37-21-23-9-5-3-6-10-23)17-29(34)27(26)19-32(31)38-22-24-11-7-4-8-12-24/h3-14,18-19,29H,15-17,20-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGSKEIBKZYUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554300 | |

| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62744-18-7 | |

| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。